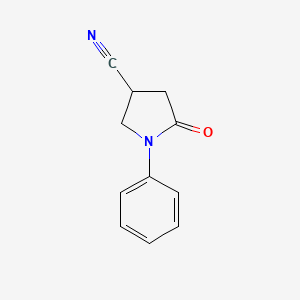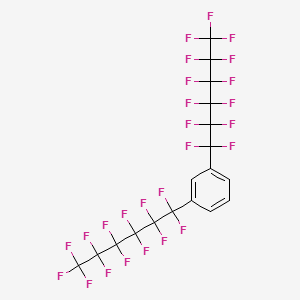
1,3-Bis(tridecafluorohexyl)benzene
Overview
Description
1,3-Bis(tridecafluorohexyl)benzene is a fluorinated aromatic compound with the molecular formula C18H4F26 . This compound is characterized by the presence of two tridecafluorohexyl groups attached to a benzene ring at the 1 and 3 positions. The high fluorine content imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3-Bis(tridecafluorohexyl)benzene typically involves the reaction of benzene with tridecafluorohexyl halides under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene is reacted with tridecafluorohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1,3-Bis(tridecafluorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The fluorinated alkyl groups can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide.
Addition Reactions: The compound can also undergo addition reactions with nucleophiles, particularly at the fluorinated alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of this compound can yield nitro derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1,3-Bis(tridecafluorohexyl)benzene has several scientific research applications, including:
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with hydrophobic and oleophobic properties. It is often used in coatings and surface treatments to impart water and oil repellency.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: In biological research, fluorinated compounds like this compound are used to study the effects of fluorination on biological activity and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and polymers with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1,3-Bis(tridecafluorohexyl)benzene is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms affects the compound’s reactivity and interactions with other molecules. In biological systems, the compound can interact with proteins and enzymes, potentially altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or material science .
Comparison with Similar Compounds
1,3-Bis(tridecafluorohexyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1,4-Bis(tridecafluorohexyl)benzene: Similar structure but with the tridecafluorohexyl groups at the 1 and 4 positions.
1,3-Bis(perfluorooctyl)benzene: Contains perfluorooctyl groups instead of tridecafluorohexyl groups.
1,3-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups instead of tridecafluorohexyl groups.
The uniqueness of this compound lies in its specific fluorinated alkyl groups, which impart distinct physical and chemical properties compared to other fluorinated aromatic compounds .
Properties
IUPAC Name |
1,3-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H4F26/c19-7(20,9(23,24)11(27,28)13(31,32)15(35,36)17(39,40)41)5-2-1-3-6(4-5)8(21,22)10(25,26)12(29,30)14(33,34)16(37,38)18(42,43)44/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIMUKRRXVIXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H4F26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895760 | |
| Record name | 1,3-Bis(tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124389-29-3 | |
| Record name | 1,3-Bis(tridecafluorohexyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


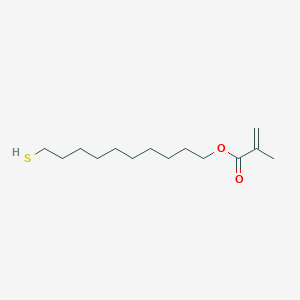
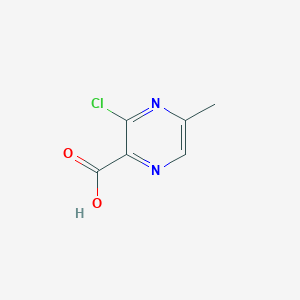
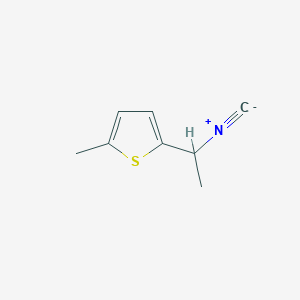
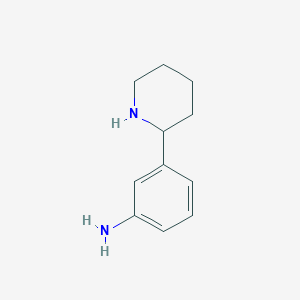
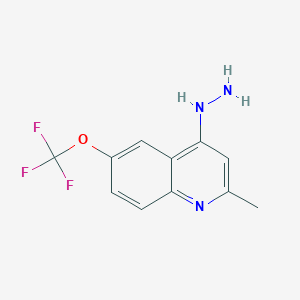
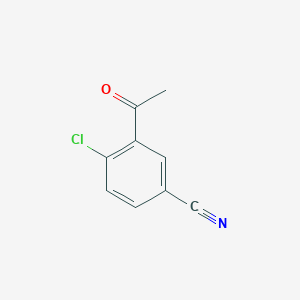
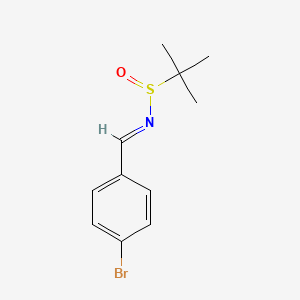
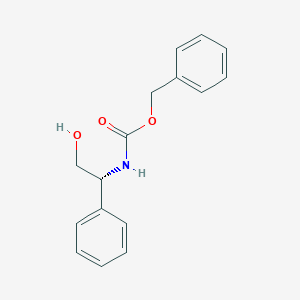

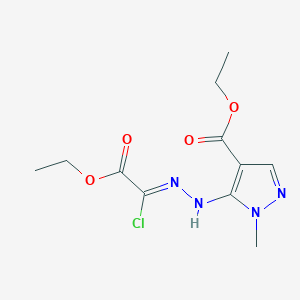
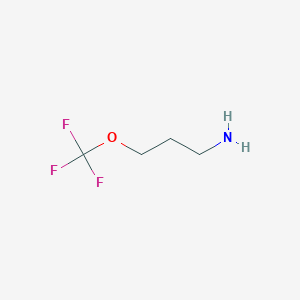
![{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methyl}(triphenyl)phosphonium chloride](/img/structure/B3039580.png)
